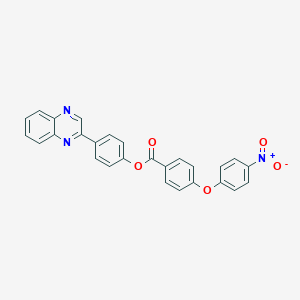![molecular formula C27H20BrN3O B391772 (E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE](/img/structure/B391772.png)
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a bromophenyl and a phenyl group, and an imine linkage to a methoxy-naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate β-diketone. The bromophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage by reacting the pyrazole derivative with 2-methoxy-1-naphthaldehyde under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the bromophenyl group can be substituted with nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and methoxy-naphthyl groups can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
- N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
- N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N-[(2-methoxy-1-naphthyl)methylene]amine
Uniqueness
(E)-N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-1-(2-METHOXYNAPHTHALEN-1-YL)METHANIMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C27H20BrN3O |
|---|---|
Molekulargewicht |
482.4g/mol |
IUPAC-Name |
(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C27H20BrN3O/c1-32-26-16-13-19-7-5-6-10-23(19)24(26)18-29-27-17-25(20-11-14-21(28)15-12-20)30-31(27)22-8-3-2-4-9-22/h2-18H,1H3/b29-18+ |
InChI-Schlüssel |
GQCNUWBGBYEHDD-RDRPBHBLSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/C3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B391690.png)



![2-{[(5-iodo-2-thienyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B391698.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391699.png)
![6-Ethoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B391701.png)
![2-{[4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B391704.png)

![Methyl 4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B391707.png)
![2-chloro-5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B391709.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B391710.png)
![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391711.png)
